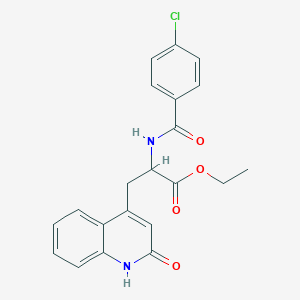

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a complex organic compound with the molecular formula C24H23ClN2O6 This compound is characterized by the presence of a chlorobenzamido group, a dihydroquinolinone moiety, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 4-chlorobenzamido intermediate: This step involves the reaction of 4-chlorobenzoic acid with an amine to form the 4-chlorobenzamido group.

Synthesis of the dihydroquinolinone moiety: This involves the cyclization of an appropriate precursor to form the dihydroquinolinone structure.

Coupling of intermediates: The 4-chlorobenzamido intermediate is then coupled with the dihydroquinolinone moiety under suitable conditions to form the desired product.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and dimethyl sulfoxide, as well as catalysts and specific temperature and pressure conditions .

Scientific Research Applications

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a chemical compound with a molecular formula of C21H19ClN2O4 and a molecular weight of approximately 398.84 g/mol. It features a chlorobenzamide moiety and a dihydroquinoline derivative in its structure, making it of interest in medicinal chemistry. The compound is known for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as gastritis and gastric ulcers.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:

- Formation of the 4-chlorobenzamido intermediate, which involves the reaction of 4-chlorobenzoic acid with an amine to form the 4-chlorobenzamido group.

- Synthesis of the dihydroquinolinone moiety via the cyclization of an appropriate precursor to form the dihydroquinolinone structure.

- Coupling of the 4-chlorobenzamido intermediate with the dihydroquinolinone moiety under suitable conditions to form the desired product.

- Esterification of the carboxylic acid group with ethanol to form the ethyl ester.

The overall reaction pathway can be optimized for yield and purity through careful control of reaction conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, and it may also interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

this compound can be compared with other similar compounds:

- Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate: This compound has a similar structure but differs in the presence of a malonate group instead of a propanoate group.

- Ethyl 2-(4-bromobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate: This compound has a bromine atom instead of a chlorine atom in the benzamido group.

- Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)butanoate: This compound has a butanoate group instead of a propanoate group.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can be compared with other similar compounds, such as:

Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate: This compound has a similar structure but differs in the presence of a malonate group instead of a propanoate group.

Ethyl 2-(4-bromobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate: This compound has a bromine atom instead of a chlorine atom in the benzamido group.

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)butanoate: This compound has a butanoate group instead of a propanoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate is a complex organic compound with the molecular formula C21H19ClN2O4 and a molecular weight of approximately 398.84 g/mol. Its structure features a chlorobenzamide moiety and a dihydroquinoline derivative, which contribute to its significant interest in medicinal chemistry, particularly concerning its potential therapeutic applications in treating gastrointestinal disorders such as gastritis and gastric ulcers.

Synthesis of this compound

The synthesis of this compound typically involves several organic reactions, including:

- Formation of the 4-chlorobenzamido Intermediate : Reaction of 4-chlorobenzoic acid with an amine to generate the 4-chlorobenzamido group.

- Synthesis of the Dihydroquinolinone Moiety : Cyclization of an appropriate precursor to form the dihydroquinolinone structure.

- Coupling of Intermediates : The 4-chlorobenzamido intermediate is coupled with the dihydroquinolinone moiety under suitable conditions.

- Esterification : The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester .

The overall reaction pathway can be optimized for yield and purity, often achieving high yields through careful control of reaction conditions.

Biological Activity

This compound exhibits notable biological activity, particularly as an inhibitor of T cell receptor signaling pathways. It specifically targets Sts phosphatase activity, acting as a competitive inhibitor with low micromolar IC50 values, indicating its efficacy in modulating immune responses.

The mechanism of action involves interaction with specific molecular targets and pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

- Antimicrobial Activity : It may interact with microbial cell membranes, contributing to its antimicrobial properties .

Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of T cell receptor signaling pathways. |

| Study B | Showed antimicrobial properties against various pathogens. |

| Study C | Reported potential anticancer effects through enzyme inhibition mechanisms. |

Case Study 1: Antimicrobial Properties

In a study assessing antimicrobial activity, this compound was tested against common bacterial strains. Results indicated substantial inhibition zones compared to control substances, suggesting its potential as an antimicrobial agent.

Case Study 2: Gastroprotective Effects

Another investigation focused on the gastroprotective effects of this compound in animal models. The results indicated that it significantly reduced gastric lesions induced by ethanol administration, supporting its use in treating gastric ulcers and related disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves coupling substituted benzaldehyde derivatives with amino-triazole intermediates under reflux conditions in ethanol, catalyzed by glacial acetic acid . Optimization can be achieved via Design of Experiments (DoE) methods, such as factorial designs, to evaluate variables like reaction time, solvent polarity, and catalyst loading. Statistical analysis of yield and purity data helps identify critical parameters . For purification, techniques like column chromatography or recrystallization (e.g., using DCM/hexane systems) are recommended, with validation via NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H NMR and 13C NMR to confirm proton and carbon environments, focusing on diagnostic signals (e.g., 2-oxo-1,2-dihydroquinolin-4-yl protons at δ 6.8–7.2 ppm). HRMS (ESI) ensures molecular weight accuracy, while FT-IR confirms functional groups like amide (C=O stretch ~1650 cm−1) and ester (C-O stretch ~1250 cm−1) . Cross-referencing with computational NMR prediction tools (e.g., DFT calculations) enhances reliability .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and regioselectivity for synthesizing derivatives of this compound?

- Methodological Answer : Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) model transition states and intermediates, identifying energetically favorable pathways. Density Functional Theory (DFT) calculates activation barriers for regioselective bond formation (e.g., amide vs. ester linkages). Coupling this with machine learning (ML) algorithms trained on existing reaction databases accelerates the prediction of optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analyses of dose-response curves and IC50 values, accounting for variables like cell line specificity, assay protocols, and solvent effects (e.g., DMSO concentration). Use multivariate regression to isolate confounding factors. For in vitro studies, validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) and include positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide kinetic (kon/koff) and thermodynamic (ΔH, ΔS) binding data. For enzyme inhibition, use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive). Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding poses and stability, which can be validated via site-directed mutagenesis of target proteins .

Q. Methodological and Theoretical Considerations

Q. How can statistical methods improve the reproducibility of synthesis and bioactivity studies?

- Methodological Answer : Implement response surface methodology (RSM) for reaction optimization, identifying interactions between variables (e.g., temperature vs. catalyst loading). For bioactivity, use Bland-Altman plots to assess inter-laboratory variability and hierarchical clustering to group similar experimental outcomes. Reporting standards should follow APA guidelines for statistical transparency (e.g., p-values, confidence intervals) .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?

- Methodological Answer : Key challenges include heat transfer inefficiencies during reflux and solvent recovery. Use microreactor systems to maintain consistent mixing and temperature. For purification, switch from column chromatography to continuous distillation or centrifugal partition chromatography. Process Analytical Technology (PAT) tools (e.g., in-line FT-IR) monitor real-time reaction progress .

Properties

Molecular Formula |

C21H19ClN2O4 |

|---|---|

Molecular Weight |

398.8 g/mol |

IUPAC Name |

ethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate |

InChI |

InChI=1S/C21H19ClN2O4/c1-2-28-21(27)18(24-20(26)13-7-9-15(22)10-8-13)11-14-12-19(25)23-17-6-4-3-5-16(14)17/h3-10,12,18H,2,11H2,1H3,(H,23,25)(H,24,26) |

InChI Key |

DINXJEAUFZETJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.